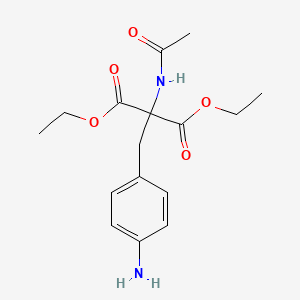amino}benzoate CAS No. 6859-37-6](/img/structure/B14730682.png)
Ethyl 4-{[3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propyl](formyl)amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoate ester, the introduction of the formyl group, and the attachment of the dioxocyclohexyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxocyclohexyl groups may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A simpler analog with similar ester and benzoate functionalities.
4,4’-Dimethylbiphenyl: Shares the biphenyl structure but lacks the ester and formyl groups.
Uniqueness
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
6859-37-6 |
|---|---|
分子式 |
C29H37NO7 |
分子量 |
511.6 g/mol |
IUPAC名 |
ethyl 4-[3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propyl-formylamino]benzoate |
InChI |
InChI=1S/C29H37NO7/c1-6-37-27(36)18-7-9-19(10-8-18)30(17-31)12-11-20(25-21(32)13-28(2,3)14-22(25)33)26-23(34)15-29(4,5)16-24(26)35/h7-10,17,20,25-26H,6,11-16H2,1-5H3 |
InChIキー |
MUGYLLUVBCWSJG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(C2C(=O)CC(CC2=O)(C)C)C3C(=O)CC(CC3=O)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


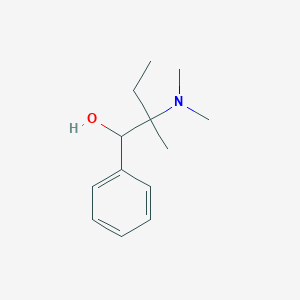


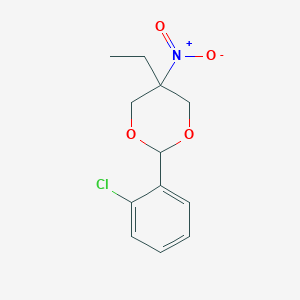
![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
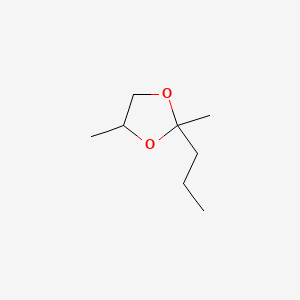
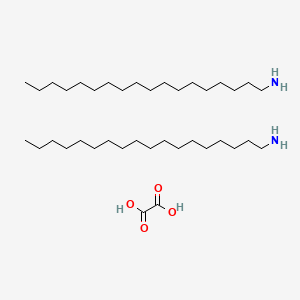
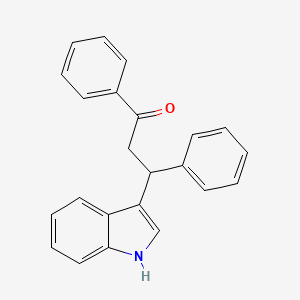
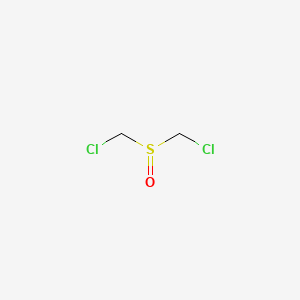

![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)

